molecular formula C4HCl3N2O2S B2489144 4,6-Dichloropyrimidine-5-sulfonyl chloride CAS No. 1216003-03-0

4,6-Dichloropyrimidine-5-sulfonyl chloride

Cat. No.: B2489144
CAS No.: 1216003-03-0
M. Wt: 247.47
InChI Key: NEIUMSPCGPZYQT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloropyrimidine-5-sulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures (around 140°C) .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Dichloropyrimidine-5-sulfonyl chloride involves its ability to act as an electrophile in nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by various nucleophiles, leading to the formation of new chemical bonds . This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4,6-Dichloropyrimidine-5-sulfonyl chloride is a synthetic compound that plays a significant role in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its unique structural features, including the presence of chlorine atoms and a sulfonyl chloride functional group, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H2_2Cl2_2N2_2O2_2S. The compound features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms and at position 5 with a sulfonyl chloride group. This configuration enhances its electrophilic properties, allowing it to engage in nucleophilic substitution reactions essential for organic synthesis.

Antibacterial Properties

This compound is primarily recognized for its role in synthesizing sulfonamide antibiotics. These antibiotics exert their antibacterial effects by inhibiting bacterial folate synthesis, which is crucial for nucleic acid production. Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus .

Antiviral Activity

Recent research highlights the antiviral potential of pyrimidine derivatives. For instance, compounds derived from similar structures have shown promising activity against HIV-1 and influenza viruses. In vitro studies indicate that certain derivatives possess EC50 values comparable to established antiviral agents, suggesting potential therapeutic applications in treating viral infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various derivatives that exhibit selective cytotoxicity against cancer cell lines. For example, some compounds demonstrate IC50 values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil, indicating their potential as effective anticancer agents .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chlorination of Pyrimidine Derivatives : Utilizing chlorinating agents to introduce chlorine substituents at the 4 and 6 positions.
  • Sulfonation Reactions : Employing sulfonyl chlorides to add the sulfonyl group at position 5.
  • Nucleophilic Substitution : Engaging in reactions with biological nucleophiles to form various derivatives.

These methods underline the compound's accessibility for industrial applications in pharmaceuticals and agrochemicals .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of synthesized derivatives based on this compound against E. coli. The minimum inhibitory concentration (MIC) was determined to be as low as 6.5 μg/mL for some derivatives, demonstrating their potential as effective antibacterial agents .

Case Study 2: Antiviral Screening

In a screening of pyrimidine derivatives for antiviral activity against HIV-1, certain compounds exhibited EC50 values ranging from 0.0049 μM to 0.0026 μM. These values indicate that these derivatives are equipotent to leading antiviral drugs and suggest their utility in developing new treatments for viral infections .

Comparative Analysis of Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameMolecular FormulaBiological Activity
This compound C4_4H2_2Cl2_2N2_2O2_2SAntibacterial, antiviral, anticancer
2,4-Dichloropyrimidine-5-sulfonyl chloride C5_5H3_3Cl2_2N2_2O2_2SAntibacterial
5-Fluorouracil C4_4H3_3FN2_2OAnticancer

This comparison highlights the unique biological activities associated with different structural variations within pyrimidine derivatives.

Properties

IUPAC Name

4,6-dichloropyrimidine-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3N2O2S/c5-3-2(12(7,10)11)4(6)9-1-8-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIUMSPCGPZYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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